molecular formula C17H19F3N2O3S B11076340 2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11076340
M. Wt: 388.4 g/mol
InChI Key: WZISHJCKJPDOSZ-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a trifluoromethyl phenyl group, and a methylsulfanyl ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the tetrahydropyrimidine ring. This intermediate is then reacted with 2-(methylsulfanyl)ethanol under esterification conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to a hydroxyl group.

    Substitution: The trifluoromethyl phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structure and functional groups.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to certain targets, while the tetrahydropyrimidine ring can interact with active sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the trifluoromethyl group, which may affect its binding affinity and reactivity.

    2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-chlorophenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to different chemical properties.

Uniqueness

The presence of the trifluoromethyl group in 2-(Methylsulfanyl)ethyl 1,6-dimethyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical reactivity, binding affinity, and overall properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19F3N2O3S

Molecular Weight

388.4 g/mol

IUPAC Name

2-methylsulfanylethyl 3,4-dimethyl-2-oxo-6-[4-(trifluoromethyl)phenyl]-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C17H19F3N2O3S/c1-10-13(15(23)25-8-9-26-3)14(21-16(24)22(10)2)11-4-6-12(7-5-11)17(18,19)20/h4-7,14H,8-9H2,1-3H3,(H,21,24)

InChI Key

WZISHJCKJPDOSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1C)C2=CC=C(C=C2)C(F)(F)F)C(=O)OCCSC

Origin of Product

United States

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